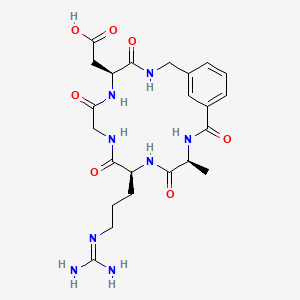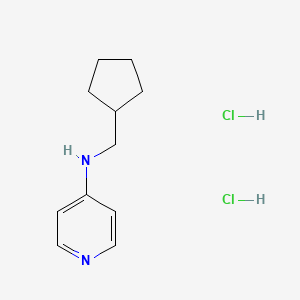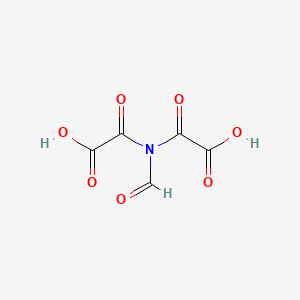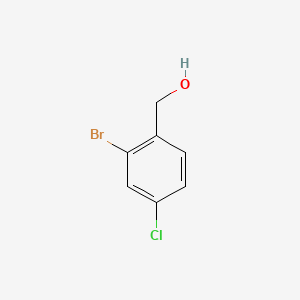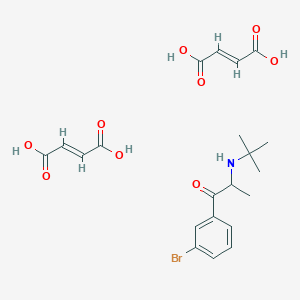
3'-Dechloro-3'-bromo Bupropion Fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Dechloro-3’-bromo Bupropion Fumarate is a chemical compound with the molecular formula C17H22BrNO5 and a molecular weight of 400.26 g/mol . It is a derivative of Bupropion, a well-known antidepressant and smoking cessation aid. This compound is primarily used in research settings, particularly in the field of proteomics .
Mechanism of Action
Target of Action
The primary targets of 3’-Dechloro-3’-bromo Bupropion Fumarate are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters are responsible for the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .
Mode of Action
3’-Dechloro-3’-bromo Bupropion Fumarate acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It weakly inhibits the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .
Biochemical Pathways
The compound affects the norepinephrine and dopamine pathways . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing their downstream effects . Additionally, it has been suggested that bupropion has pro-inflammatory effects, potentially involving the TLR2/TLR4 and JAK2/STAT3 signaling pathways .
Pharmacokinetics
It is known that bupropion and its metabolites reach steady state within days
Result of Action
The inhibition of norepinephrine and dopamine reuptake results in prolonged neurotransmitter action, which can have various effects depending on the specific context . For instance, bupropion is used in the treatment of major depressive disorder (MDD), seasonal affective disorder (SAD), and as an aid to smoking cessation . It has also been suggested that bupropion has pro-inflammatory effects .
Action Environment
The action, efficacy, and stability of 3’-Dechloro-3’-bromo Bupropion Fumarate can be influenced by various environmental factors. For instance, the compound’s pro-inflammatory effects suggest that it might interact with the immune system . Therefore, factors such as the patient’s immune status and the presence of inflammation could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Dechloro-3’-bromo Bupropion Fumarate involves multiple steps, starting from the parent compound Bupropion. The process typically includes halogenation reactions to introduce the bromine atom and remove the chlorine atom. Specific reaction conditions, such as the use of appropriate solvents and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3’-Dechloro-3’-bromo Bupropion Fumarate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3’-Dechloro-3’-bromo Bupropion Fumarate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in proteomics research to investigate protein interactions and functions.
Medicine: Studied for its potential pharmacological effects and as a model compound for developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Bupropion: The parent compound, used as an antidepressant and smoking cessation aid.
4-Chloro Bupropion Fumarate: Another derivative with similar applications in research.
3-dechloro-3-brominapyradiomycin A1: A compound with a similar halogenation pattern.
Uniqueness
3’-Dechloro-3’-bromo Bupropion Fumarate is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for studying structure-activity relationships and developing new chemical entities .
Properties
IUPAC Name |
1-(3-bromophenyl)-2-(tert-butylamino)propan-1-one;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.2C4H4O4/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;2*5-3(6)1-2-4(7)8/h5-9,15H,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXRDZSQOHGEH-LVEZLNDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)NC(C)(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(NC(C)(C)C)C(=O)C1=CC(=CC=C1)Br.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)

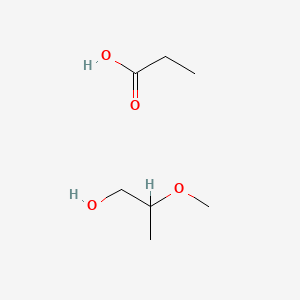

![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)
![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)
